2-Methylene-3-methylsuccinate (2-) is an important organic compound with significant implications in both industrial and pharmaceutical chemistry. It serves as a building block for synthesizing various active pharmaceutical ingredients and fine chemicals. The compound is categorized under unsaturated dicarboxylic acids, specifically derivatives of succinic acid, which are known for their versatile applications in organic synthesis.
2-Methylene-3-methylsuccinate is derived from the transformation of itaconic acid and related compounds through various synthetic pathways. It can be classified as a methylene derivative of methylsuccinate, which itself is a derivative of succinic acid. The compound can be categorized under carboxylic acids and unsaturated compounds, highlighting its functional groups and structural characteristics.
The synthesis of 2-methylene-3-methylsuccinate can be achieved through several methods, including:
The catalytic synthesis typically involves:
The molecular structure of 2-methylene-3-methylsuccinate features a double bond between the second and third carbon atoms, contributing to its reactivity and properties. The compound can be represented as follows:
Key data points regarding its molecular structure include:
2-Methylene-3-methylsuccinate participates in various chemical reactions including:
In laboratory settings, reactions involving this compound often require controlled conditions to optimize yield and selectivity, particularly when using biological catalysts or during asymmetric synthesis processes.
The mechanism by which 2-methylene-3-methylsuccinate acts in biological systems typically involves its role as a metabolic intermediate. For instance, it can be metabolized by specific enzymes that facilitate its conversion into other useful compounds or energy sources.
Research indicates that enzymes such as α-methyleneglutarate mutase play a crucial role in its metabolic pathways, facilitating transformations that are essential for cellular function .
Relevant analyses indicate that its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
2-Methylene-3-methylsuccinate has several applications, including:
2-Methylene-3-methylsuccinate(2−) is biosynthesized through a radical-mediated carbon skeleton rearrangement catalyzed by coenzyme B₁₂-dependent 2-methyleneglutarate mutase (EC 5.4.99.6). This enzyme, isolated from Eubacterium barkeri, facilitates the reversible conversion of 2-methyleneglutarate to (R)-3-methylitaconate (synonymous with 2-methylene-3-methylsuccinate(2−)) [2] [9]. The reaction proceeds via a mechanism involving homolytic cleavage of the Co–C bond in coenzyme B₁₂, generating a 5′-deoxyadenosyl radical. This radical abstracts the 4-Re hydrogen atom from 2-methyleneglutarate, producing a substrate radical that undergoes rearrangement to form the allylic radical intermediate. Reprotonation at C3 yields (R)-3-methylitaconate, with the 5′-deoxyadenosyl radical recombining with cob(II)alamin to regenerate coenzyme B₁₂ [2] [9].
The equilibrium constant (K₁,app) for this reaction is 0.26 ± 0.04 at pH 7.3 and 25°C, favoring 2-methyleneglutarate formation [9]. The mutase functions as a homotetramer with 70 kDa subunits, exhibiting strict stereospecificity for the (R)-enantiomer of the product [9].
Table 1: Kinetic Parameters of 2-Methyleneglutarate Mutase
Parameter | Value | Conditions |
---|---|---|
Substrate | 2-Methyleneglutarate | pH 7.3, 25°C |
Product | (R)-3-Methylitaconate | |
K₁,app | 0.26 ± 0.04 | I = 0.1 M |
Specific Activity | 9.5 μmol·min⁻¹·mg⁻¹ | Purified enzyme |
Subunit Molecular Mass | 70 kDa | SDS-PAGE |
Quaternary Structure | Homotetramer | Analytical ultracentrifugation |
In the anaerobic nicotinate fermentation pathway of Eubacterium barkeri, 2-methylene-3-methylsuccinate(2−) serves as a key intermediate linking the B₁₂-dependent mutase step to downstream reactions. Nicotinate is metabolized to 2-methyleneglutarate via a five-step pathway involving hydroxylation, reduction, and hydrolytic ring cleavage. The mutase then rearranges 2-methyleneglutarate to 2-methylene-3-methylsuccinate(2−), which is isomerized by 3-methylitaconate-Δ-isomerase (Mii) to 2,3-dimethylmaleate. This compound undergoes hydration and aldol cleavage to propionate and pyruvate, the latter being decarboxylated to acetyl-CoA for ATP synthesis [5] [6].
The entire pathway enables E. barkeri to derive energy from nicotinate, with a net reaction yielding:Nicotinate + 4H₂O → NH₄⁺ + Propionate⁻ + Acetate⁻ + CO₂ + H⁺(ΔG°′ = −145 kJ·mol⁻¹) [5]. The mii gene encoding Mii is part of a conserved nicotinate fermentation gene cluster, ensuring coordinated expression of enzymes for efficient carbon flux [5] [6].
2-Methylene-3-methylsuccinate(2−) exhibits pH-dependent tautomerization between its exo-methylene form and conjugated diacid anions. At physiological pH (7.3), the dicarboxylate anion predominates, stabilizing the compound through resonance delocalization of the negative charge across both carboxyl groups [6] [10]. The exo-methylene group (CH₂=C) at C2 enhances electrophilicity, facilitating enzymatic protonation during isomerization.
Mii catalyzes the reversible double-bond migration of (R)-3-methylitaconate (2-methylene-3-methylsuccinate(2−)) to 2,3-dimethylmaleate(2−). This isomerization involves deprotonation at C3 by Cys96 (as thiolate) to form an allylic carbanion intermediate, followed by proton donation to the methylene carbon (C2) by the same residue (as thiol). The reaction avoids a carbocation intermediate due to the instability of the tertiary carbocation at C2, which lacks stabilizing groups [2] [3]. The equilibrium constant (K₂,app) for Mii-catalyzed isomerization is 7.40 ± 0.21, favoring dimethylmaleate formation [9].
The substrate specificity of 2-methyleneglutarate mutase and Mii is governed by structural constraints and active-site residues:
The active site architecture of Mii (determined via X-ray crystallography at 2.70 Å resolution) reveals conserved residues critical for catalysis:
Table 2: Substrate Specificity of Enzymes in 2-Methylene-3-methylsuccinate Metabolism
Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | Catalytic Residues |
---|---|---|---|---|
2-Methyleneglutarate mutase | 2-Methyleneglutarate(2−) | 9.2 | 0.08 | Coenzyme B₁₂, Arg⁴⁰⁰ |
Mii (Δ-isomerase) | (R)-3-Methylitaconate(2−) | 14.7 | 0.11 | Cys96, Lys62, His300 |
PrpF (homolog) | 2-Methyl-cis-aconitate | 22.3 | 0.25 | Cys75, Lys40 |
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